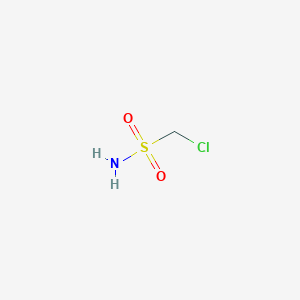

Chloromethanesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

chloromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4ClNO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXHCUKQISJQBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175603 | |

| Record name | Methanesulfonamide, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21335-43-3 | |

| Record name | 1-Chloromethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21335-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonamide, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021335433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonamide, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloromethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Chloromethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of chloromethanesulfonamide (CAS No. 21335-43-3), a primary sulfonamide of interest in medicinal chemistry and organic synthesis. This document details the necessary experimental protocols, expected analytical data, and the relevant biological context for its mechanism of action.

Synthesis Methodology

The synthesis of this compound is typically achieved through a two-step process: the preparation of the key precursor, chloromethanesulfonyl chloride, followed by its reaction with ammonia (ammonolysis).

Step 1: Synthesis of Chloromethanesulfonyl Chloride

The precursor, chloromethanesulfonyl chloride, can be efficiently synthesized from the sodium salt of chloromethanesulfonic acid. This method involves the use of a chlorinating agent in a suitable solvent system.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), suspend the crude, dried sodium salt of chloromethanesulfonic acid (1.0 eq.) in phosphoryl chloride (POCl₃), which acts as the solvent.

-

Chlorination: Add phosphorus pentachloride (PCl₅) (1.0 eq.) portion-wise to the suspension at room temperature. The amount of PCl₅ should correspond to a stoichiometric conversion of the sodium salt.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 30 minutes.

-

Workup and Purification: Upon completion, the excess phosphoryl chloride is removed by distillation. The crude chloromethanesulfonyl chloride can then be purified by vacuum distillation to yield a clear liquid.[1] A 90% yield can be expected from this procedure.[1]

Step 2: Synthesis of this compound

The conversion of chloromethanesulfonyl chloride to this compound is achieved via ammonolysis. This is a standard nucleophilic substitution reaction at the sulfur atom.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel equipped with a mechanical stirrer and a gas inlet tube with a suitable anhydrous solvent (e.g., tetrahydrofuran or nitroethane).

-

Addition of Precursor: Add chloromethanesulfonyl chloride (1.0 eq.) to the solvent and stir until fully dissolved.

-

Ammonolysis: Bubble anhydrous ammonia gas through the solution while maintaining the temperature between 25°C and 50°C. The reaction is exothermic and may require cooling.

-

Monitoring: Continue the addition of ammonia until the reaction mixture becomes slightly basic, which can be checked with pH indicator paper. The formation of a white precipitate (ammonium chloride) will be observed.

-

Workup and Purification: Filter the reaction mixture to remove the ammonium chloride byproduct. The filtrate, containing the dissolved this compound, is then concentrated under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as an off-white solid.

Synthesis and Purification Workflow

References

An In-depth Technical Guide to Chloromethanesulfonamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethanesulfonamide is a sulfonamide-containing organic compound with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, structure, and synthesis. Detailed experimental protocols, comparative data analysis, and visualizations of relevant chemical and biological pathways are presented to serve as a valuable resource for professionals in the field. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related analogs to provide a thorough and practical understanding of the compound.

Chemical Properties and Structure

This compound, with the molecular formula CH₄ClNO₂S, is an organosulfur compound belonging to the sulfonamide class. The presence of a chlorine atom on the methyl group and the sulfonamide functional group suggests its potential as a reactive intermediate in organic synthesis and as a scaffold for the development of novel therapeutic agents.

Physical and Chemical Properties

| Property | This compound (Predicted/Comparative) | Methanesulfonamide (for comparison)[1] | 4-Chlorobenzenesulfonamide (for comparison)[2] |

| Molecular Formula | CH₄ClNO₂S | CH₅NO₂S | C₆H₆ClNO₂S |

| Molecular Weight | 129.57 g/mol | 95.12 g/mol | 191.63 g/mol |

| Physical Form | Off-White Solid[3] | Brown crystals[1] | White powder[2] |

| Melting Point | Not available | 91 - 92 °C[1] | 144 - 148 °C[2] |

| Boiling Point | Not available | 180 °C[1] | 316 °C[2] |

| Solubility | Not available | Very soluble in water[1] | Not readily available |

| CAS Number | 21335-43-3[4] | 3144-09-0 | 98-64-6 |

Structural Information

The structure of this compound consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a chloromethyl group and an amino group.

Molecular Structure:

References

- 1. Methanesulfonamide(3144-09-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 4-Chlorobenzenesulfonamide(98-64-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Chloromethanesulfonamide (CAS Number: 21335-43-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Available scientific literature on Chloromethanesulfonamide (CAS 21335-43-3) is limited. This guide provides a summary of available physicochemical data and general experimental protocols based on the broader class of sulfonamides. The biological activity and specific experimental details for this compound are not well-documented in publicly accessible resources.

Core Compound Information

This compound is a chemical compound with the molecular formula CH₄ClNO₂S. It belongs to the sulfonamide class of organic compounds, which are characterized by a sulfonyl group connected to an amine group. While specific applications and biological activities of this compound are not extensively reported, its structural similarity to other sulfonamides suggests potential for investigation in medicinal chemistry and drug development.

Physicochemical Properties

A summary of the known quantitative data for this compound and its immediate precursor, Chloromethanesulfonyl chloride, is presented below.

| Property | Value | Reference |

| This compound | ||

| CAS Number | 21335-43-3 | |

| Molecular Formula | CH₄ClNO₂S | |

| Molecular Weight | 129.57 g/mol | |

| Physical Form | Off-white solid | |

| Chloromethanesulfonyl chloride | ||

| CAS Number | 2963-39-5 | |

| Molecular Formula | CH₂Cl₂O₂S | |

| Molecular Weight | 149.00 g/mol | |

| Boiling Point | 63 °C at 12 mmHg | [1][2] |

Synthesis and Experimental Protocols

General Synthesis of this compound from Chloromethanesulfonyl Chloride

Reaction:

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet, dissolve Chloromethanesulfonyl chloride (1.0 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Ammonia Addition: Cool the solution in an ice-salt bath to -10 to 0 °C. Bubble anhydrous ammonia gas through the solution with vigorous stirring, or add a solution of ammonia in an organic solvent dropwise from the dropping funnel. The reaction is exothermic and the temperature should be carefully monitored and maintained.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting sulfonyl chloride.

-

Work-up: Upon completion, the reaction mixture will contain the precipitated ammonium chloride salt. Filter the mixture to remove the salt.

-

Isolation and Purification: Wash the filtrate with cold water to remove any remaining ammonium salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound as an off-white solid.

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthesis of the Precursor: Chloromethanesulfonyl Chloride

A documented method for the preparation of Chloromethanesulfonyl chloride involves the reaction of the sodium salt of chloromethanesulfonic acid with a chlorinating agent like phosphorus pentachloride in phosphoryl chloride.[1][2]

Potential Biological Activity and Signaling Pathways (Hypothetical)

Specific biological activity data for this compound is not available. However, based on its chemical structure as a sulfonamide, it can be hypothesized to act as an antibacterial agent. The general mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.

Hypothetical Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis

The following diagram illustrates the generalized mechanism of action for sulfonamide antibiotics. It is important to note that this is a representative pathway and has not been experimentally validated for this compound specifically.

References

An In-depth Technical Guide to Chloromethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of chloromethanesulfonamide, a sulfonamide derivative of interest in various chemical and pharmaceutical research areas. This document details its fundamental chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its established biological mechanism of action. All quantitative data is presented in structured tables for clarity and ease of comparison.

Core Properties of this compound

This compound, with the CAS number 21335-43-3, is a simple chlorinated sulfonamide. Its core physicochemical properties are summarized below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | CH₄ClNO₂S |

| Molecular Weight | 129.57 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 73-74 °C |

| Boiling Point | 185 °C (at 20 Torr) |

| Density (Predicted) | 1.596 ± 0.06 g/cm³ |

| pKa (Predicted) | 9.01 ± 0.60 |

Table 2: Solubility Data for this compound

| Solvent | Solubility |

| Water | Information not readily available |

| Dichloromethane | Soluble (used in synthesis) |

| Pyridine | Soluble (used in synthesis) |

| Most Organic Solvents | Soluble |

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of chloromethanesulfonyl chloride with ammonia. The following protocol is based on established synthetic methods for sulfonamides.

Experimental Protocol: Synthesis of this compound

Materials:

-

Chloromethanesulfonyl chloride

-

Anhydrous ammonia (gas) or concentrated ammonium hydroxide

-

Anhydrous ether (or other suitable anhydrous solvent)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying apparatus (e.g., desiccator or vacuum oven)

Procedure:

-

Reaction Setup: In a fume hood, dissolve chloromethanesulfonyl chloride in a suitable volume of anhydrous ether in a flask equipped with a stirrer and a gas inlet tube (if using gaseous ammonia). Cool the solution in an ice bath.

-

Ammonolysis:

-

Using Gaseous Ammonia: Slowly bubble anhydrous ammonia gas through the stirred, cooled solution. A white precipitate of ammonium chloride and this compound will form. Continue the addition of ammonia until the solution is saturated and the reaction is complete.

-

Using Ammonium Hydroxide: Alternatively, add concentrated ammonium hydroxide dropwise to the stirred, cooled solution of chloromethanesulfonyl chloride.

-

-

Isolation of Product: After the reaction is complete, collect the solid product by filtration.

-

Purification:

-

Wash the collected solid with cold water to remove ammonium chloride.

-

Further purify the crude this compound by recrystallization from a suitable solvent, such as an ethanol/water mixture.

-

-

Drying: Dry the purified crystals of this compound under vacuum or in a desiccator.

Synthesis Workflow

Analytical Data

The structural confirmation of synthesized this compound would be performed using standard analytical techniques. Expected spectral characteristics are outlined below.

Table 3: Expected Analytical Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | A singlet for the methylene (CH₂) protons adjacent to the chlorine and sulfonyl groups, likely deshielded due to the electron-withdrawing nature of these groups. A broad signal for the amine (NH₂) protons. |

| ¹³C NMR | A signal for the methylene carbon (CH₂). |

| IR Spectroscopy | Characteristic strong absorption bands for the S=O stretching of the sulfonyl group (typically in the regions of 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹). N-H stretching vibrations for the primary amine (typically in the region of 3400-3300 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (129.57 g/mol ), showing the characteristic isotopic pattern for a molecule containing one chlorine atom. |

Biological Activity and Mechanism of Action

As a member of the sulfonamide class of compounds, this compound is expected to exhibit antibacterial properties. The general mechanism of action for sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).

Signaling Pathway: Inhibition of Folic Acid Synthesis

Bacteria rely on the de novo synthesis of folic acid, an essential cofactor for the synthesis of nucleotides and certain amino acids. Para-aminobenzoic acid (PABA) is a key substrate in this pathway. Sulfonamides, including this compound, are structural analogs of PABA. They competitively bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. This disruption of folic acid synthesis ultimately inhibits bacterial growth and replication. Human cells are not affected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.

An In-Depth Technical Guide on the Core Mechanism of Action of Chloromethanesulfonamide

Disclaimer: Extensive literature and database searches did not yield specific biological activity data, such as IC50 or Ki values, or detailed experimental protocols for chloromethanesulfonamide. Therefore, this guide will focus on the well-established mechanism of action for the broader class of sulfonamides, to which this compound belongs. The information presented reflects the general understanding of this class of compounds.

Core Mechanism of Action: Inhibition of Dihydropteroate Synthase

The primary and most well-documented mechanism of action for sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is critical for the de novo synthesis of folic acid (vitamin B9) in bacteria.

The Bacterial Folic Acid Synthesis Pathway

Unlike mammals, who obtain folic acid from their diet, most bacteria must synthesize it. This metabolic difference is the basis for the selective toxicity of sulfonamides. The bacterial folic acid pathway is essential for the production of tetrahydrofolate (THF), a vital cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[1]

The key steps in this pathway are:

-

Pteridine and PABA Synthesis: Bacteria synthesize a pteridine precursor and para-aminobenzoic acid (PABA).

-

Dihydropteroate Formation: Dihydropteroate synthase (DHPS) catalyzes the condensation of the pteridine precursor with PABA to form dihydropteroate.

-

Dihydrofolate (DHF) Synthesis: Dihydropteroate is converted to dihydrofolate.

-

Tetrahydrofolate (THF) Synthesis: Dihydrofolate reductase (DHFR) reduces DHF to the active form, tetrahydrofolate.

Competitive Inhibition by Sulfonamides

Sulfonamides are structural analogues of PABA.[1] This structural mimicry allows them to bind to the active site of DHPS, acting as competitive inhibitors. By occupying the active site, sulfonamides prevent the binding of the natural substrate, PABA. This blockage halts the synthesis of dihydropteroate, leading to a depletion of downstream folate products, including the essential THF. The lack of THF disrupts DNA, RNA, and protein synthesis, ultimately leading to a bacteriostatic effect, where bacterial growth and replication are inhibited.

Caption: Sulfonamide Inhibition of DHPS

Potential Off-Target Effects

While DHPS is the primary target for the antibacterial activity of sulfonamides, various derivatives within this class have been reported to interact with other enzymes. It is crucial to note that these are generally considered off-target effects concerning their antimicrobial action, and no specific data exists for this compound.

Carbonic Anhydrase Inhibition

Certain sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3] These enzymes play roles in various physiological processes, and their inhibition is the basis for the diuretic and anti-glaucoma effects of some sulfonamide drugs.

Butyrylcholinesterase Inhibition

Some studies have explored the potential of sulfonamide derivatives as inhibitors of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline esters.

Quantitative Data Summary

No specific quantitative data for the biological activity of this compound was identified in the literature. The following table summarizes the known enzymatic targets for the broader sulfonamide class.

| Enzyme Target | Role | Interaction with Sulfonamides |

| Dihydropteroate Synthase (DHPS) | Folic Acid Synthesis | Competitive Inhibition |

| Carbonic Anhydrases (CAs) | pH regulation, CO2 transport | Inhibition by some derivatives |

| Butyrylcholinesterase (BChE) | Neurotransmitter metabolism | Inhibition by some derivatives |

Experimental Protocols

Below is a generalized experimental protocol for assessing the inhibition of dihydropteroate synthase. This protocol would require optimization for specific laboratory conditions and the particular sulfonamide being tested.

Dihydropteroate Synthase (DHPS) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against bacterial DHPS.

Materials:

-

Recombinant DHPS enzyme

-

p-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

Test compound (e.g., this compound)

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

-

96-well microtiter plates

-

Spectrophotometer

Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DHPS enzyme. Include wells for a positive control (a known DHPS inhibitor) and a negative control (vehicle only).

-

Pre-incubation: Incubate the plate at a controlled temperature to allow the test compound to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrates, PABA and DHPPP.

-

Detection: The formation of dihydropteroate can be measured using a coupled assay. For instance, the reaction can be coupled to dihydrofolate reductase (DHFR), where the subsequent reduction of dihydrofolate to tetrahydrofolate is monitored by the decrease in NADPH absorbance at 340 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Biological Activity of Chloromethanesulfonamide: Data Unavailability

A comprehensive search of scientific literature and databases has revealed a significant lack of publicly available information regarding the specific biological activity of Chloromethanesulfonamide. Despite extensive investigation, no dedicated studies detailing its mechanisms of action, quantitative biological data (such as IC50 or EC50 values), or specific signaling pathway interactions could be located.

The available information primarily pertains to the broader class of sulfonamides, a well-established group of synthetic compounds with a wide array of biological activities. This compound and its precursor, chloromethanesulfonyl chloride, are mentioned in the context of chemical synthesis, often as intermediates or building blocks for more complex sulfonamide derivatives. However, their intrinsic biological effects do not appear to be a subject of published research.

This absence of specific data makes it impossible to fulfill the request for an in-depth technical guide on this compound that includes quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.

Alternative Proposal: In-depth Technical Guide on the Biological Activity of Sulfonamides

Given the lack of specific information on this compound, we propose an alternative: an in-depth technical guide on the biological activity of the broader class of sulfonamides . This is a rich and extensively researched field with ample data to meet the core requirements of your request.

A guide on sulfonamides would cover:

-

Diverse Biological Activities: Including their well-documented antibacterial, anticancer, anti-inflammatory, and diuretic properties.

-

Mechanisms of Action: Detailing the classic inhibition of dihydropteroate synthase in bacteria and other mechanisms in different therapeutic areas.

-

Quantitative Data: Summarizing IC50 and other relevant values for various sulfonamide drugs against different targets and cell lines.

-

Experimental Protocols: Providing methodologies for key assays used to evaluate the biological activity of sulfonamides.

-

Signaling Pathway Visualizations: Creating diagrams for pathways modulated by specific sulfonamide drugs, such as the folic acid synthesis pathway and pathways involved in cancer and inflammation.

This alternative would provide a valuable and data-rich technical resource for researchers, scientists, and drug development professionals, fulfilling the spirit and technical requirements of your original request.

We await your confirmation to proceed with this proposed topic.

Spectroscopic Profile of Chloromethanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of chloromethanesulfonamide. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document focuses on predicted spectroscopic data, supported by established knowledge of sulfonamide and chloromethyl functional groups. It includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Standardized experimental protocols for obtaining such data are also detailed to guide researchers in their analytical endeavors.

Introduction

This compound (CAS No. 21335-43-3) is a chemical compound of interest in various research and development sectors. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in synthetic and analytical procedures. This guide aims to provide a foundational spectroscopic profile of this compound to support ongoing and future research.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 4.8 | Singlet | 2H | Cl-CH₂ -SO₂ |

| ~5.0 - 5.5 | Broad Singlet | 2H | SO₂-NH₂ |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions. The amine protons are exchangeable and may not always be observed or may appear as a very broad signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~55 - 65 | C H₂Cl |

Note: A patent for the related compound, chloromethanesulfonyl chloride (ClCH₂SO₂Cl), reports a ¹³C-NMR chemical shift of 65.57 ppm for the CH₂ group[1]. This provides a reasonable reference point for the expected shift in this compound.

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3400 - 3200 | N-H stretch (asymmetric and symmetric) | Medium - Strong |

| 3000 - 2900 | C-H stretch | Weak - Medium |

| 1350 - 1300 | SO₂ asymmetric stretch | Strong |

| 1180 - 1140 | SO₂ symmetric stretch | Strong |

| ~1400 | CH₂ scissoring | Medium |

| 800 - 700 | C-Cl stretch | Strong |

| ~950 | S-N stretch | Medium |

Note: These values are based on the typical vibrational frequencies of sulfonamide and chloromethyl functional groups.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 129/131 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 94 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 80 | [SO₂NH₂]⁺ | |

| 49/51 | [CH₂Cl]⁺ |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways of similar compounds.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will affect the chemical shifts, particularly of the labile amine protons.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Pulse angle: 30-45 degrees.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16, or as needed to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Pulse angle: 30-45 degrees.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or higher, as ¹³C has a low natural abundance.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Place the sample in the instrument and record the sample spectrum.

-

Typically scan in the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique.

-

Electron Ionization (EI): Suitable for GC-MS, provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): Suitable for LC-MS, typically a softer ionization technique that often preserves the molecular ion.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 40-200).

-

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.

-

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Chloromethanesulfonamide Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloromethanesulfonamide is a sulfonamide compound of interest in various research and development sectors. A critical physicochemical parameter for its application, particularly in drug development and chemical synthesis, is its solubility in organic solvents. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, outlines detailed experimental protocols for its determination, and describes relevant synthesis and analysis workflows.

It is important to note that despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound in organic solvents was found in the public domain. This guide, therefore, focuses on providing the necessary protocols and theoretical background to enable researchers to determine these values experimentally.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 21335-43-3 | [1] |

| Molecular Formula | CH4ClNO2S | [1] |

| Molecular Weight | 129.57 g/mol | [1] |

| Physical Form | Off-White Solid | |

| Purity | >98% (typical) | [1] |

Solubility Profile

For a related precursor, chloromethanesulfonyl chloride, it is noted to be soluble in dichloromethane and most organic solvents. This information, while not directly applicable to this compound, suggests that chlorinated solvents may be a good starting point for solubility studies.

Experimental Protocols for Solubility Determination

To address the gap in available data, researchers can employ established methods for determining the solubility of this compound. The following are detailed protocols for two common and reliable methods.

Isothermal Saturation/Flask-Shaking Method

This gravimetric method is a straightforward and widely used technique for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a solvent-resistant filter (e.g., PTFE, 0.22 µm) to remove any undissolved particles.

-

Solvent Evaporation: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Mass Determination: The container with the dried residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container.

-

Calculation of Solubility: The solubility is calculated in terms of mass per volume (e.g., mg/mL) or as a mole fraction.

UV/Vis Spectrophotometry Method

This method is suitable if this compound has a chromophore that allows for quantification using UV/Vis spectroscopy.

Methodology:

-

Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 as described in the Isothermal Saturation Method.

-

Phase Separation and Filtration: Follow steps 3 and 4 as described in the Isothermal Saturation Method.

-

Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in the chosen solvent.

-

Calibration Curve: The absorbance of the standard solutions is measured at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).

-

Sample Analysis: The filtered saturated solution is diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. The absorbance of the diluted sample is then measured.

-

Calculation of Solubility: The concentration of the diluted sample is determined from the calibration curve. The original solubility is then calculated by taking the dilution factor into account.

Synthesis and Analysis Workflows

Understanding the synthesis and analytical procedures for this compound provides context for its handling and characterization, which is relevant to solubility studies.

General Synthesis of Sulfonamides

Sulfonamides are typically synthesized by the reaction of a sulfonyl chloride with an amine. A general workflow is presented below.

Caption: General workflow for the synthesis of sulfonamides.

Analytical Workflow for Purity Determination

The purity of the synthesized this compound should be confirmed before solubility determination. High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.

Caption: Workflow for the purity analysis of sulfonamides using HPLC.

Mechanism of Action of Sulfonamides

Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the bacterial synthesis of folic acid. Folic acid is a vital precursor for the synthesis of nucleic acids.

Caption: Mechanism of action of sulfonamides via competitive inhibition of DHPS.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently unavailable in the public domain, this technical guide provides researchers with the necessary framework to determine these crucial parameters. The detailed experimental protocols for the isothermal saturation and UV/Vis spectrophotometry methods offer robust approaches for generating reliable solubility data. Furthermore, the outlined workflows for synthesis and analysis, along with the general mechanism of action, provide a comprehensive scientific context for working with this compound. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Core of Sulfonamides: Discovery, History, and Synthesis

A Note to Our Audience: This guide provides a comprehensive overview of the sulfonamide class of compounds. Our initial focus was on a specific molecule, Chloromethanesulfonamide (CAS RN: 21335-43-3). However, a thorough literature search revealed a significant scarcity of detailed public information regarding its specific discovery, history of development, biological activities, and associated experimental protocols. This suggests that this compound may primarily serve as a chemical intermediate or a less-explored member of this vast chemical family.

Therefore, this whitepaper will address the core principles of sulfonamides in general, providing researchers, scientists, and drug development professionals with a foundational understanding that can be extrapolated to lesser-known derivatives like this compound.

Discovery and History: From Dyes to Wonder Drugs

The journey of sulfonamides is a compelling narrative in the history of medicine, marking the dawn of the antibiotic era.

-

Early 1900s: The story begins in the German dye industry. Scientists at Bayer, including Josef Klarer and Fritz Mietzsch, synthesized a series of azo dyes.

-

1932: A pivotal discovery was made by German physician and researcher Gerhard Domagk at Bayer. He found that a red azo dye named Prontosil rubrum exhibited remarkable antibacterial activity in mice infected with streptococci.[1]

-

1935: The first clinical results of Prontosil's efficacy in treating streptococcal infections in humans were published. This marked a revolutionary step in medicine, as it was the first time a synthetic substance could effectively cure systemic bacterial infections.

-

1936: Researchers at the Pasteur Institute in France, led by Ernest Fourneau, discovered that Prontosil was a prodrug.[2] In the body, it was metabolized to the active component, para-aminobenzenesulfonamide, also known as sulfanilamide. This discovery opened the floodgates for the synthesis of thousands of sulfonamide derivatives.

-

1939: For his groundbreaking discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine.

-

World War II: Sulfonamides, particularly sulfanilamide and its derivatives, were extensively used to treat wounded soldiers, saving countless lives from bacterial infections.[1]

This early success spurred a "sulfa craze," leading to the rapid development and marketing of numerous sulfonamide drugs.[1] While the advent of penicillin and other antibiotics in the following decades reduced their dominance, sulfonamides remain clinically relevant for specific indications and in combination therapies.

Physicochemical Properties of Sulfonamides

The physicochemical properties of sulfonamides can vary significantly based on their substitution patterns. However, some general characteristics can be summarized. Below is a table of representative physicochemical data for sulfanilamide, the parent sulfonamide, and the available data for this compound for comparison.

| Property | Sulfanilamide | This compound |

| CAS Number | 63-74-1 | 21335-43-3[3] |

| Molecular Formula | C₆H₈N₂O₂S | CH₄ClNO₂S[3] |

| Molecular Weight | 172.20 g/mol | 129.57 g/mol [3] |

| Melting Point | 164.5-166.5 °C | 73-74 °C |

| Boiling Point | Decomposes | 185 °C at 20 Torr |

| Water Solubility | 7.5 g/L at 25 °C | Data not available |

| pKa | ~10.4 (amino group) | 9.01 (predicted) |

Synthesis of Sulfonamides: Experimental Protocols

The most common and versatile method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.

General Synthesis of a Sulfonamide from a Sulfonyl Chloride and an Amine

This protocol describes a general procedure for the synthesis of a sulfonamide.

Materials:

-

Aryl or alkyl sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Pyridine or triethylamine (1.5 eq)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the amine (1.1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Illustrative Workflow for Sulfonamide Synthesis

Caption: General experimental workflow for the synthesis of sulfonamides.

Biological Activity and Mechanism of Action

Sulfonamides exhibit a wide spectrum of biological activities, with their antibacterial action being the most renowned.

Antibacterial Activity

Mechanism of Action: Sulfonamides are bacteriostatic agents, meaning they inhibit the growth and reproduction of bacteria without directly killing them. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) .

Bacteria synthesize their own folic acid, an essential nutrient for DNA and RNA synthesis. A key step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, catalyzed by DHPS. Due to the structural similarity between sulfonamides and PABA, sulfonamides can bind to the active site of DHPS, preventing PABA from binding. This blockage of folic acid synthesis ultimately halts bacterial growth.

Human cells are not affected by sulfonamides because they do not synthesize their own folic acid; instead, they obtain it from their diet. This selective toxicity is the basis of the therapeutic utility of sulfonamides.

Signaling Pathway of Sulfonamide Antibacterial Action

Caption: Competitive inhibition of DHPS by sulfonamides.

Other Biological Activities

Beyond their antibacterial effects, various sulfonamide derivatives have been developed with a diverse range of pharmacological activities, including:

-

Diuretics: Carbonic anhydrase inhibitors such as acetazolamide.

-

Antidiabetics: Sulfonylureas like glipizide and glyburide stimulate insulin release from the pancreas.

-

Anticonvulsants: Zonisamide is used in the treatment of epilepsy.

-

Anti-inflammatory: Celecoxib is a selective COX-2 inhibitor.

-

Antiviral: Some sulfonamides have shown activity against viruses, including HIV.

-

Anticancer: A number of sulfonamide derivatives are being investigated as potential anticancer agents.

Conclusion

The discovery of sulfonamides represents a landmark achievement in medicinal chemistry, paving the way for the development of modern chemotherapy. While the emergence of other antibiotic classes has somewhat overshadowed their use, sulfonamides remain an important part of the therapeutic arsenal. Their versatile chemical scaffold continues to be a source of inspiration for the design and synthesis of new drugs with a wide range of biological targets. Further exploration of less-studied derivatives, such as this compound, may yet uncover novel activities and applications for this historic class of compounds.

References

Chloromethanesulfonamide: A Versatile Electrophilic Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethanesulfonamide (ClCH₂SO₂NH₂) is a bifunctional reagent that has garnered significant interest in organic synthesis due to its unique reactivity profile. Possessing both a nucleophilic sulfonamide moiety and an electrophilic chloromethyl group, it serves as a versatile building block for the construction of a diverse array of molecular architectures, particularly in the synthesis of pharmaceutically relevant compounds. This technical guide provides a comprehensive overview of the chemistry of this compound, focusing on its applications in the synthesis of N-substituted sulfonamides, heterocyclic systems, and its emerging role in the development of bioactive molecules.

Core Reactions and Applications

This compound's utility in organic synthesis primarily stems from the sequential reactivity of its two functional groups. The sulfonamide nitrogen can be readily functionalized, followed by nucleophilic displacement of the chloride, or alternatively, the chloromethyl group can first react with a nucleophile, followed by modification of the sulfonamide.

Synthesis of N-Substituted Sulfonamides

The most common application of this compound is in the synthesis of N-substituted sulfonamides. This is typically achieved through the reaction of this compound with various primary and secondary amines in the presence of a base. This reaction provides a straightforward route to a wide range of sulfonamides with diverse functionalities.

General Reaction Scheme:

The resulting N-substituted chloromethanesulfonamides are themselves valuable intermediates, where the chloride can be displaced by a variety of nucleophiles to introduce further molecular complexity.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. Intramolecular cyclization reactions of appropriately functionalized this compound derivatives are a key strategy in this regard. For instance, reaction with binucleophiles can lead to the formation of various ring systems. While specific examples directly employing this compound are not extensively documented in readily available literature, the general principle involves the initial N-alkylation or N-acylation of the sulfonamide, followed by an intramolecular nucleophilic attack on the chloromethyl group.

One notable example involves the use of related N-(chlorosulfonyl)imidoyl chlorides in the construction of nitrogen heterocycles incorporating an endocyclic sulfonamide fragment.[1] For example, the reaction of CCl₃C(Cl)=NSO₂Cl with benzylamines can afford 1,2,4-benzothiadiazepine-1,1-dioxides.[1] This highlights the potential of similar chloromethylated sulfonamides in heterocyclic synthesis. Further functionalization of the resulting heterocycles is also possible; for example, a 1-chloromethyl derivative can be converted to a methylene derivative in the presence of a base.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in synthesis. Below are representative procedures for the synthesis of N-substituted sulfonamides.

Standard Protocol for the Synthesis of N-Aryl Chloromethanesulfonamides:

A solution of a substituted aniline (1.0 eq) and a suitable base, such as triethylamine or pyridine (1.2-1.5 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is cooled to 0 °C. Chloromethanesulfonyl chloride (1.1 eq), dissolved in a minimal amount of the same solvent, is then added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for a period of 6-18 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed sequentially with dilute acid (e.g., 1M HCl), water, saturated sodium bicarbonate solution, and brine. After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Microwave-Assisted Synthesis of Sulfonamides:

For a more rapid synthesis, microwave irradiation can be employed. In a typical microwave-safe vessel, the amine (1.0 eq) and chloromethanesulfonyl chloride (1.0 eq) are mixed, sometimes in the presence of a minimal amount of a high-boiling solvent or under solvent-free conditions. The mixture is then subjected to microwave irradiation at a set temperature and time. After cooling, the reaction mixture is worked up as described in the standard protocol. This method often leads to significantly reduced reaction times and improved yields.

Quantitative Data

The efficiency of reactions involving this compound is highly dependent on the nature of the reactants and the reaction conditions. The following table summarizes representative yields for the synthesis of various sulfonamide derivatives, though specific data for this compound is extrapolated from general sulfonamide synthesis literature.

| Amine Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| Aniline | Et₃N, DCM, rt, 12h | N-Phenylthis compound | Good to Excellent | General Procedure |

| 4-Methoxyaniline | Pyridine, THF, 0°C to rt, 10h | N-(4-Methoxyphenyl)this compound | High | General Procedure |

| Benzylamine | Na₂CO₃, H₂O/THF, rt, 8h | N-Benzylthis compound | Good | General Procedure |

| Piperidine | Microwave, 100°C, 15 min | 1-(Chloromethylsulfonyl)piperidine | Excellent | General Procedure |

Mandatory Visualizations

Reaction Workflow for N-Substituted this compound Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis and purification of an N-substituted this compound.

Caption: Standard workflow for the synthesis and purification of N-substituted chloromethanesulfonamides.

Reaction Mechanism: Nucleophilic Attack on Sulfonyl Chloride

The formation of the sulfonamide bond proceeds through a nucleophilic acyl-type substitution mechanism. The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

References

Methodological & Application

Synthesis of Chloromethanesulfonamide: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of chloromethanesulfonamide. Two primary synthetic routes are presented: the ammonolysis of chloromethanesulfonyl chloride and the direct N-chlorination of methanesulfonamide.

This guide includes detailed experimental procedures, tabulated quantitative data for easy comparison of reaction parameters, and visual diagrams of the synthetic pathways and workflows to facilitate a comprehensive understanding of the chemical processes involved.

Route 1: Ammonolysis of Chloromethanesulfonyl Chloride

This two-step synthetic pathway involves the initial preparation of chloromethanesulfonyl chloride, followed by its reaction with ammonia to yield the target compound, this compound.

Step 1: Synthesis of Chloromethanesulfonyl Chloride

Chloromethanesulfonyl chloride is a key intermediate that can be synthesized from the sodium salt of chloromethanesulfonic acid. This precursor is typically prepared from the reaction of dichloromethane with sodium sulfite. The subsequent conversion to the sulfonyl chloride is achieved using a chlorinating agent in a suitable solvent.

Experimental Protocol:

-

Preparation of Sodium Chloromethanesulfonate: (This is a known reaction and the crude dried product is often used directly). Dichloromethane is reacted with sodium sulfite in an aqueous medium. The resulting sodium salt of chloromethanesulfonic acid is then isolated and dried.

-

Chlorination Reaction:

-

In a flask equipped with a mechanical stirrer, suspend the dried crude sodium chloromethanesulfonate in phosphoryl chloride, which acts as the solvent.

-

Add a stoichiometric amount of a chlorinating agent, such as phosphorus pentachloride, to the suspension at room temperature.

-

Stir the reaction mixture for approximately 30 minutes at room temperature until the reaction is complete.[1]

-

-

Work-up and Purification:

-

Distill off the phosphoryl chloride under reduced pressure.

-

Carefully add the residue to ice water.

-

Extract the aqueous phase with dichloromethane.

-

Wash the combined organic phases with water and then dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent by rotary evaporation to yield crude chloromethanesulfonyl chloride.

-

The crude product can be further purified by vacuum distillation.

-

Step 2: Ammonolysis of Chloromethanesulfonyl Chloride to this compound

The reaction of chloromethanesulfonyl chloride with ammonia is a standard method for the formation of the primary sulfonamide.[2] This nucleophilic substitution reaction is analogous to the synthesis of other sulfonamides from their corresponding sulfonyl chlorides.[3][4]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve the purified chloromethanesulfonyl chloride in a suitable polar solvent such as water or dichloromethane in a reaction vessel equipped with a stirrer and a gas inlet tube.[2]

-

Ammonia Addition: Bubble gaseous ammonia through the solution or add aqueous ammonia dropwise while maintaining the reaction temperature between 30°C and 70°C.[2] Continue the addition until the reaction mixture is basic.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude this compound can be recrystallized from a suitable solvent (e.g., water or ethanol-water mixture) to obtain the purified product.

-

Quantitative Data for Ammonolysis of Sulfonyl Chlorides:

| Starting Material | Amine | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 5-chloro-2-nitrobenzenesulfonyl chloride | Ammonia water | Water/Dichloromethane | 30-70 | Not specified | High | [2] |

| 5-chloroaniline-2,4-disulfonyl chloride | Gaseous ammonia | t-Butanol | 25-30 | Not specified | 65.6 | [5] |

Reaction Pathway for Ammonolysis of Chloromethanesulfonyl Chloride:

Caption: Synthetic pathway for this compound via ammonolysis.

Route 2: N-Chlorination of Methanesulfonamide

An alternative approach to this compound is the direct N-chlorination of the readily available starting material, methanesulfonamide. This method avoids the handling of the more reactive sulfonyl chloride intermediate. Various chlorinating agents can be employed for this transformation.

Experimental Protocol (General Procedure):

-

Reaction Setup: Dissolve methanesulfonamide in a suitable solvent in a reaction flask. The choice of solvent will depend on the chlorinating agent used. For reactions with sodium hypochlorite, an aqueous medium is suitable. For reagents like tert-butyl hypochlorite, an organic solvent such as chloroform may be used.[6]

-

Chlorinating Agent Addition:

-

Using Sodium Hypochlorite: Add a solution of sodium hypochlorite (commercial bleach) to the methanesulfonamide solution. The reaction can be carried out at room temperature. The pH of the reaction mixture may need to be controlled.

-

Using tert-Butyl Hypochlorite: Add tert-butyl hypochlorite to a solution of methanesulfonamide in an organic solvent.[7] This reagent is known for its use in preparing organic chloramines.

-

Using Oxone® and Sodium Chloride: To a suspension of sodium chloride and wet alumina in chloroform, add Oxone®. After a brief period of heating, add a solution of methanesulfonamide in chloroform.[6]

-

-

Reaction Monitoring: Monitor the reaction progress by TLC or by testing for the consumption of the starting material.

-

Work-up and Purification:

-

After the reaction is complete, the work-up procedure will vary depending on the reagents used.

-

For aqueous reactions, the product may be extracted with an organic solvent.

-

For reactions in organic solvents, the mixture may be filtered, and the solvent evaporated.

-

The crude product can be purified by recrystallization or column chromatography.

-

Quantitative Data for N-Chlorination of Amides/Carbamates:

| Substrate | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Various Amides/Carbamates | Oxone®, NaCl | Chloroform | 45 | 2-5 | Very Good | [6] |

Workflow for N-Chlorination of Methanesulfonamide:

Caption: Experimental workflow for the N-chlorination of methanesulfonamide.

Characterization of this compound

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O and N-H stretching vibrations of the sulfonamide group.

These protocols and application notes provide a solid foundation for the successful synthesis and characterization of this compound in a research and development setting. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- 1. DE19732030B4 - Process for the preparation of chloromethanesulfonyl chloride - Google Patents [patents.google.com]

- 2. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 5. US3161675A - Process for preparing sulfonamide compounds - Google Patents [patents.google.com]

- 6. ricerca.unich.it [ricerca.unich.it]

- 7. tert-Butyl hypochlorite - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of Chloromethanesulfonamide

These application notes provide a comprehensive protocol for the laboratory-scale synthesis of chloromethanesulfonamide. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical synthesis. This protocol outlines a two-step process commencing with the synthesis of the key intermediate, chloromethanesulfonyl chloride, followed by its subsequent amination to yield the final product, this compound.

Experimental Protocols

Part 1: Synthesis of Chloromethanesulfonyl Chloride

This procedure details the preparation of chloromethanesulfonyl chloride from the sodium salt of chloromethanesulfonic acid, a method adapted from established patent literature.[1][2]

Materials:

-

Sodium salt of chloromethanesulfonic acid

-

Phosphoryl chloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous reaction vessel (e.g., three-necked flask)

-

Mechanical stirrer

-

Distillation apparatus

Procedure:

-

Suspend the sodium salt of chloromethanesulfonic acid as a crude product in phosphoryl chloride within a suitable reaction vessel equipped with a mechanical stirrer.[1][2]

-

To this suspension, add a stoichiometric amount of phosphorus pentachloride. The quantity of phosphorus pentachloride should be sufficient to convert the sodium salt of chloromethanesulfonic acid to chloromethanesulfonyl chloride.[1]

-

Stir the reaction mixture at room temperature. The reaction is expected to be complete in approximately 30 minutes.[1][2]

-

Upon completion, the product, chloromethanesulfonyl chloride, can be isolated by distillation under reduced pressure. The expected boiling point is 63°C at 12 mmHg.[1]

Part 2: Synthesis of this compound

This protocol describes the conversion of chloromethanesulfonyl chloride to this compound via a reaction with ammonia. This is a general method for the formation of sulfonamides from sulfonyl chlorides.[3][4][5]

Materials:

-

Chloromethanesulfonyl chloride

-

Ammonia (aqueous or gaseous)

-

A suitable solvent (e.g., a nitroalkane like nitromethane, or an aprotic solvent like dichloromethane)[5]

-

Reaction vessel with stirring and temperature control

Procedure:

-

Dissolve the chloromethanesulfonyl chloride obtained from Part 1 in an appropriate anhydrous solvent within a reaction vessel.

-

Cool the solution to 0-10°C using an ice bath.

-

Introduce ammonia into the reaction mixture. This can be done by bubbling anhydrous ammonia gas through the solution or by the dropwise addition of concentrated aqueous ammonia.

-

Maintain the temperature and continue stirring the reaction mixture. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the by-product, ammonium chloride, will precipitate out of the solution.[5]

-

The precipitated ammonium chloride can be removed by filtration.

-

The final product, this compound, can be isolated from the filtrate by crystallization, distillation, or extraction techniques.[5]

Data Presentation

The following table summarizes the quantitative data for the synthesis of chloromethanesulfonyl chloride.

| Parameter | Value | Reference |

| Starting Material | Sodium salt of chloromethanesulfonic acid | [1] |

| Chlorinating Agent | Phosphorus pentachloride | [1] |

| Solvent | Phosphoryl chloride | [1][2] |

| Reaction Temperature | Room Temperature | [1][2] |

| Reaction Time | ~30 minutes | [1][2] |

| Product Boiling Point | 63°C @ 12 mmHg | [1] |

| Yield | ~90% | [1] |

Visualizations

Caption: Workflow for the two-step synthesis of this compound.

References

- 1. DE19732030A1 - Preparation of chloromethane sulphonylhalide intermediates - Google Patents [patents.google.com]

- 2. DE19732030B4 - Process for the preparation of chloromethanesulfonyl chloride - Google Patents [patents.google.com]

- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]

- 5. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]

Application Notes and Protocols for Chloromethanesulfonamide: Synthesis and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of chloromethanesulfonamide, a valuable building block in medicinal chemistry and organic synthesis. Detailed experimental protocols for two synthetic routes are presented, along with a discussion of the potential applications of this compound in drug discovery, leveraging the well-established importance of the sulfonamide functional group.

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This compound serves as a reactive intermediate, enabling the introduction of the methanesulfonamide moiety, which can modulate the physicochemical properties of a lead compound, such as its solubility, lipophilicity, and metabolic stability. This document outlines key reaction conditions and provides step-by-step protocols for the preparation of this compound.

Synthetic Routes to this compound

There are two primary synthetic strategies for the preparation of this compound: a two-step synthesis via chloromethanesulfonyl chloride and a direct N-chlorination of methanesulfonamide.

Route 1: Two-Step Synthesis via Chloromethanesulfonyl Chloride

This classic approach involves the initial preparation of chloromethanesulfonyl chloride from the sodium salt of chloromethanesulfonic acid, followed by amination to yield the desired this compound.

Step 1: Synthesis of Chloromethanesulfonyl Chloride

The conversion of sodium chloromethanesulfonate to chloromethanesulfonyl chloride can be achieved using a strong chlorinating agent such as phosphorus pentachloride in a suitable solvent like phosphoryl chloride.

Experimental Protocol: Synthesis of Chloromethanesulfonyl Chloride

Materials:

-

Sodium salt of chloromethanesulfonic acid

-

Phosphorus pentachloride (PCl₅)

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Water

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a flask equipped with a mechanical stirrer, suspend the crude sodium salt of chloromethanesulfonic acid in phosphoryl chloride.

-

Slowly add a stoichiometric amount of phosphorus pentachloride to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for approximately 30 minutes, or until the reaction is complete (monitor by TLC or other suitable method).

-

Distill off the phosphoryl chloride under reduced pressure.

-

Carefully add ice water to the residue.

-

Extract the aqueous mixture with dichloromethane.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by distillation.

-

The crude product can be purified by vacuum distillation to yield chloromethanesulfonyl chloride as a clear liquid.

Step 2: Amination of Chloromethanesulfonyl Chloride

The resulting chloromethanesulfonyl chloride is then reacted with an ammonia source, typically aqueous ammonia, to form this compound. The reaction proceeds via a nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride.

Experimental Protocol: Synthesis of this compound from Chloromethanesulfonyl Chloride

Materials:

-

Chloromethanesulfonyl chloride

-

Aqueous ammonia solution (e.g., 28-30%)

-

Ice bath

Procedure:

-

In a reaction vessel, cool the aqueous ammonia solution in an ice bath.

-

Slowly add the chloromethanesulfonyl chloride dropwise to the cold, stirred ammonia solution. Maintain the temperature below 10 °C.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

The precipitated solid product can be collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Route 2: Direct N-Chlorination of Methanesulfonamide

A more direct approach involves the N-chlorination of commercially available methanesulfonamide using a suitable chlorinating agent, such as sodium hypochlorite (bleach).

Experimental Protocol: N-Chlorination of Methanesulfonamide

Materials:

-

Methanesulfonamide

-

Sodium hypochlorite solution (commercial bleach, e.g., 5-6% NaOCl)

-

Glacial acetic acid

-

Ice bath

-

Dichloromethane or other suitable organic solvent

Procedure:

-

Dissolve methanesulfonamide in a minimal amount of water, potentially with gentle heating. Cool the solution to room temperature.

-

In a separate flask, cool the sodium hypochlorite solution in an ice bath.

-

Slowly add the methanesulfonamide solution to the stirred sodium hypochlorite solution.

-

Carefully add glacial acetic acid dropwise to the reaction mixture to maintain a slightly acidic to neutral pH (monitor with pH paper).

-

Continue stirring the reaction in the ice bath for 1-2 hours.

-

Extract the product from the aqueous solution using a suitable organic solvent like dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization.

Data Presentation

Table 1: Summary of Reaction Conditions and Reagents for the Synthesis of Chloromethanesulfonyl Chloride

| Parameter | Value | Reference |

| Starting Material | Sodium salt of chloromethanesulfonic acid | [1][2] |

| Chlorinating Agent | Phosphorus pentachloride (PCl₅) | [1][2] |

| Solvent | Phosphoryl chloride (POCl₃) | [1][2] |

| Temperature | Room Temperature | [1][2] |

| Reaction Time | ~30 minutes | [1][2] |

| Yield | ~90% | [1] |

Table 2: Summary of Reaction Conditions and Reagents for the Synthesis of this compound

| Parameter | Route 1: Amination | Route 2: N-Chlorination |

| Starting Material | Chloromethanesulfonyl chloride | Methanesulfonamide |

| Reagent | Aqueous ammonia | Sodium hypochlorite, Acetic acid |

| Solvent | Water | Water |

| Temperature | 0 °C to Room Temperature | 0 °C |

| Reaction Time | 13-26 hours | 1-2 hours |

Diagrams

Caption: Two-step synthesis of this compound.

Caption: Direct N-chlorination of methanesulfonamide.

Applications in Drug Discovery